molecular formula C15H13NOS B13341074 2-(10H-Phenothiazin-10-yl)propanal

2-(10H-Phenothiazin-10-yl)propanal

Cat. No.: B13341074
M. Wt: 255.3 g/mol
InChI Key: ZSDWSCFRWOWTDH-UHFFFAOYSA-N
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Description

2-(10H-Phenothiazin-10-yl)propanal is an organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The structure of this compound consists of a phenothiazine core with a propanal group attached to the nitrogen atom at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10H-Phenothiazin-10-yl)propanal typically involves the reaction of phenothiazine with propanal under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenothiazine, followed by the addition of propanal to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(10H-Phenothiazin-10-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(10H-Phenothiazin-10-yl)propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(10H-Phenothiazin-10-yl)propanal involves its interaction with various molecular targets and pathways. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which play a crucial role in their antipsychotic effects. Additionally, the compound may exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-(10H-Phenothiazin-10-yl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    2-(10H-Phenothiazin-10-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(10H-Phenothiazin-10-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

2-(10H-Phenothiazin-10-yl)propanal is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that are not possible with its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-phenothiazin-10-ylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-11(10-17)16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDWSCFRWOWTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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